molecular formula C19H19N3O3 B11260284 4-isopropoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

4-isopropoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No.: B11260284
M. Wt: 337.4 g/mol
InChI Key: JLVOCVSQMAETGZ-UHFFFAOYSA-N
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Description

N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a phthalazinone core and a benzamide moiety, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate to form the phthalazinone core. This intermediate is then reacted with 4-(propan-2-yloxy)benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C19H19N3O3/c1-12(2)25-14-9-7-13(8-10-14)18(23)20-11-17-15-5-3-4-6-16(15)19(24)22-21-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,22,24)

InChI Key

JLVOCVSQMAETGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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